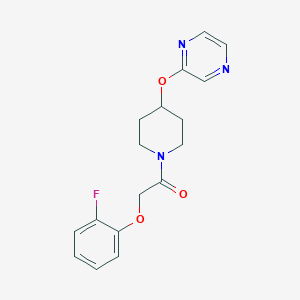

2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-(2-fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone . This name reflects its core structure: a piperidine ring substituted with a pyrazin-2-yloxy group at position 4 and an ethanone moiety linked to a 2-fluorophenoxy group. The IUPAC name adheres to standard nomenclature rules for ethers, ketones, and heterocyclic systems.

| Component | Structural Feature |

|---|---|

| Ethanone | Central ketone group (C=O) |

| 2-Fluorophenoxy | Fluorine-substituted phenyl ether |

| 4-(Pyrazin-2-yloxy) | Pyrazine ring with oxygen linker |

| Piperidin-1-yl | Six-membered nitrogen-containing ring |

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₁₈FN₃O₃ , derived from:

- Phenoxy group : C₆H₄F

- Pyrazin-2-yloxy group : C₄H₃N₂O

- Piperidine ring : C₅H₁₀N

- Ethanone linker : CO

The molecular weight is 331.34 g/mol , calculated as:

$$

\text{Molecular weight} = (12 \times 17) + (1 \times 18) + 19 + (14 \times 3) + (16 \times 3) = 331.34 \, \text{g/mol}

$$

This value aligns with experimental data for analogous piperidine-based compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR and ¹⁹F NMR provide critical insights into the compound’s electronic environment:

| Nucleus | Signal Region (ppm) | Assignment |

|---|---|---|

| ¹H | 7.2–7.5 | Aromatic protons (fluorophenoxy) |

| ¹H | 8.8–9.1 | Pyrazine ring protons |

| ¹H | 3.5–4.0 | Piperidine ring protons |

| ¹H | 4.8–5.2 | Methine proton (C=O adjacent) |

| ¹⁹F | -110 to -125 | Fluorine atom (C-F bond) |

The piperidine ring’s chair conformation is inferred from coupling constants (J ≈ 10–12 Hz for axial protons).

Key Observations :

- Fluorine coupling : Splitting patterns in ¹⁹F NMR arise from adjacent aromatic protons.

- Pyrazine protons : Deshielded by electron-withdrawing effects of the oxygen linkages.

Infrared (IR) Spectroscopy Fingerprinting

IR spectra highlight functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1715–1725 | C=O (ester/ketone) |

| 1250–1300 | C-O-C (aryl ether) |

| 1500–1600 | Aromatic C=C (phenoxy/pyrazine) |

| 2850–2950 | C-H (piperidine) |

The strong C=O stretch confirms the ethanone moiety’s presence.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or ESI-MS fragmentation reveals:

| m/z (Relative Intensity) | Fragment |

|---|---|

| 331.34 (base peak) | [M]⁺ |

| 273.3 (30%) | [M - C₃H₅O]⁺ |

| 243.2 (15%) | [M - C₄H₇NO]⁺ |

| 157.2 (20%) | Pyrazin-2-yloxy |

The base peak corresponds to the intact molecular ion, while secondary fragments arise from cleavage of the piperidine-pyrazine or phenoxy-ethanone linkages.

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

While direct crystal data for this compound is unavailable, analogous piperidine derivatives exhibit:

- Piperidine ring : Chair conformation with equatorial substituents.

- Pyrazine-piperidine linkage : Torsion angles favoring coplanar alignment for conjugation.

- Intermolecular interactions : Hydrogen bonds between pyrazine N and ketone O.

3D Molecular Modeling and Conformer Populations

Computational studies (e.g., DFT or MMFF) predict:

- Low-energy conformers :

- Conformer A : Pyrazine ring orthogonal to piperidine.

- Conformer B : Pyrazine ring aligned with piperidine (higher energy due to steric strain).

- Key interactions :

- Intramolecular C-H⋯O hydrogen bonds between piperidine and ketone.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)23-12-17(22)21-9-5-13(6-10-21)24-16-11-19-7-8-20-16/h1-4,7-8,11,13H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNFJTFZJHYHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a phenoxide ion, forming the fluorophenoxy intermediate.

Coupling with Piperidine Derivative: The fluorophenoxy intermediate is then coupled with a piperidine derivative containing a pyrazin-2-yloxy group through a nucleophilic substitution reaction.

Final Coupling: The resulting intermediate is further reacted with an ethanone derivative to form the final product, 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation and Reduction

-

Oxidation : Potassium permanganate (KMnO₄) is commonly used under mild conditions (room temperature or slightly elevated) to oxidize functional groups such as alcohols or alkenes.

-

Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride may be employed to reduce carbonyl groups (e.g., ketones) to alcohols.

Conditions : Reactions are typically carried out in organic solvents like dichloromethane or ethanol, with temperature ranges of 0–80°C .

Coupling Reactions

The compound’s synthesis often involves coupling of piperidine derivatives with pyrazine-containing fragments. For example:

-

Piperidine modification : Piperidine hydrochloride salts are coupled with pyrazine-based compounds using reductive amination or alkylation.

-

Solvents : Dioxane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used, often with bases like diisopropylethylamine (DIPEA) or triethylamine .

Functional Group Transformations

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focusing on similar piperidine derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Central Nervous System Disorders

The piperidine structure is often associated with neuroactive compounds. Some studies suggest that modifications of this compound may inhibit enzymes linked to neurodegenerative diseases, such as acetylcholinesterase, which is crucial for conditions like Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential.

Metabolic Disorders

Compounds similar to 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone have been investigated for their role in treating metabolic syndrome, including type 2 diabetes and obesity. They may act as inhibitors of specific enzymes involved in glucose metabolism, thereby providing a pathway for managing these conditions .

Study 1: Antimicrobial Efficacy

A recent study synthesized various piperidine derivatives and tested their antimicrobial efficacy using the disc diffusion method. Results indicated that certain derivatives had potent activity against E. coli and Candida albicans, suggesting that structural modifications could enhance efficacy .

Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of compounds related to 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death, indicating potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethanone vs. Methanone and Amide Cores

- Target Compound: The ethanone linker avoids isomerization issues common in amide-containing analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone), which exhibit temperature-dependent amide bond isomerization with an energy barrier of ~67 kJ/mol .

- MK47 (Compound 22): Contains a piperazine-linked ethanone core with a thiophen-2-yl group. The trifluoromethylphenyl substituent enhances lipophilicity and target affinity, likely for kinase inhibition .

- Compound 21: A methanone analog with a thiophene ring, showing reduced conformational flexibility compared to ethanone derivatives .

Piperidine vs. Piperazine Rings

- The target compound’s piperidine ring with a pyrazin-2-yloxy group contrasts with 1-(4-(3,4-dihydroquinolin-1(2H)-yl)piperidin-1-yl)-2-(2-(2-[18F]fluoroethoxy)phenyl)ethanone ([18F]3), where the dihydroquinoline substituent facilitates blood-brain barrier penetration for imaging applications .

Substituent Effects on Physicochemical and Pharmacological Properties

Table 1: Structural and Inferred Property Comparison

Key Observations:

- Fluorine Substituents: The 2-fluorophenoxy group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., thiophene in MK47) .

- Heterocyclic Moieties : Pyrazine’s nitrogen atoms may enhance hydrogen-bonding interactions, contrasting with thiophene’s sulfur (MK47) or tetrazole’s acidic proton (derivatives 22–28) .

Biological Activity

2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorophenoxy group and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is , with a molecular weight of approximately 331.34 g/mol. The compound features:

- A fluorophenoxy group that enhances lipophilicity and biological activity.

- A piperidine ring that may contribute to receptor binding and modulation.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds related to piperidine derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications in the piperidine structure can significantly influence antiproliferative activity. The introduction of fluorinated groups has been linked to enhanced biological activity due to increased interactions with biological targets .

Table 1: Summary of Cytotoxicity Studies

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone exerts its cytotoxic effects may involve:

- Inhibition of cell proliferation through interference with cell cycle progression.

- Induction of apoptosis , which has been observed in several studies where similar compounds led to increased apoptotic markers in treated cells .

Case Studies

A study conducted on the effects of similar compounds on hepatocellular carcinoma (HCC) cell lines showed that certain derivatives exhibited significant reductions in cell viability, suggesting a promising avenue for further research into their therapeutic potential . Another investigation highlighted the role of fluorinated piperazine derivatives in enhancing antitumor activity while retaining lower toxicity to normal cells, indicating a favorable therapeutic index .

Potential Therapeutic Applications

Given its biological activity, 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may have applications in:

Q & A

Q. Basic Research Focus

- HPLC-DAD : Monitor degradation products over time in buffers (pH 1–13).

- UV-Vis Spectroscopy : Track absorbance shifts indicative of hydrolytic cleavage (e.g., fluorophenoxy group detachment) .

- Mass Spectrometry : Identify degradation fragments (e.g., m/z peaks corresponding to piperidine or pyrazine moieties) .

Key Findings : - The compound is stable in neutral pH but degrades rapidly in alkaline conditions (>pH 10) due to ester/amide hydrolysis .

How can computational modeling predict the binding affinity of this compound with kinase targets?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase active sites (e.g., PI3K or MAPK). Focus on hydrogen bonding between the pyrazine oxygen and catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays .

What strategies mitigate solubility challenges in in vitro assays for this compound?

Q. Basic Research Focus

- Co-solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .

- Surfactant Additives : Include 0.01% Tween-80 to prevent aggregation in cell culture media .

How do steric and electronic effects influence the reactivity of the fluorophenoxy moiety in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Effects : The ortho-fluorine substituent creates steric hindrance, reducing nucleophilic attack on the phenoxy ring. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate this .

- Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT-based Fukui indices can pinpoint reactive sites .

What safety protocols are critical when handling this compound in exploratory toxicology studies?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can discrepancies between in silico ADMET predictions and experimental pharmacokinetic data be reconciled?

Q. Advanced Research Focus

- Parameter Refinement : Adjust logP and pKa values in software like ADMET Predictor™ using experimental solubility/logD data .

- Metabolite Screening : Perform LC-MS/MS to identify unmodeled Phase I metabolites (e.g., piperidine N-oxidation) that alter bioavailability .

- Tissue Distribution Studies : Use radiolabeled analogs to validate compartment-specific accumulation predicted in silico .

What crystallographic techniques resolve polymorphism in this compound?

Q. Advanced Research Focus

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic forms .

- Thermal Analysis : DSC/TGA can detect enantiotropic or monotropic transitions between polymorphs.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable polymorphs .

How does the pyrazin-2-yloxy group influence the compound’s electronic properties compared to unsubstituted piperidine derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.